![molecular formula C17H26N2O4 B1321491 Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate CAS No. 264208-66-4](/img/structure/B1321491.png)
Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is C 17 H 26 N 2 O 4 . It has an average mass of 322.399 Da and a monoisotopic mass of 322.189270 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate are not detailed in the search results. The molecular formula is C 17 H 26 N 2 O 4 , and it has an average mass of 322.399 Da and a monoisotopic mass of 322.189270 Da .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its structure is conducive to forming indole derivatives, which are prevalent in a variety of therapeutic agents . The methoxy and amino groups present in the compound can act as points of functionalization, leading to the creation of molecules with potential antiviral, anti-inflammatory, and anticancer properties .
Cancer Research
Indole derivatives, such as those that can be synthesized from this compound, have shown promise in the treatment of cancer cells. They can be designed to target specific pathways within cancer cells, potentially leading to new treatments that are more effective and have fewer side effects .
Antimicrobial Applications
The structural flexibility of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate allows for the development of antimicrobial agents. By modifying the core structure, researchers can create compounds that combat a wide range of microbial infections .
Neurological Disorders
The piperidine moiety in the compound’s name suggests its potential application in neurological research. Piperidine derivatives are known to interact with various neurotransmitter systems, which could make this compound a starting point for developing treatments for disorders such as Alzheimer’s and Parkinson’s .
Cold-Chain Transportation
Due to its stability and potential biological activity, this compound may require cold-chain transportation to maintain its integrity for research purposes. This highlights its significance in sensitive applications where degradation could lead to loss of efficacy .
Green Chemistry
The compound’s synthesis and applications align with the principles of green chemistry. Its potential to be used in catalysis and organic methodology can contribute to more environmentally friendly chemical processes .
Drug Design and Development
As a versatile synthetic intermediate, it can be used in the design and development of new drug molecules. Its indole-related structure is a common feature in many drugs, providing a scaffold for high-affinity binding to various biological receptors .
Biological Studies
The compound’s ability to form indole derivatives means it can be used in biological studies to understand cell biology and the role of indoles in natural processes. This can lead to insights into how these compounds affect living organisms at the cellular level .
properties
IUPAC Name |
ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBGZCDJLZJQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619239 | |
Record name | Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate | |
CAS RN |
264208-66-4 | |
Record name | Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264208-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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